Benzyl 3-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate
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Overview
Description
Benzyl 3-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C18H23NO5 and a molecular weight of 333.38 g/mol . This compound is characterized by its piperidine ring, which is substituted with a benzyl group and an ethoxy-oxopropanoyl group. It is used in various scientific research applications due to its unique chemical properties.
Scientific Research Applications
Benzyl 3-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and receptor binding.
Industry: Used in the production of specialty chemicals and intermediates.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with benzyl and ethoxy-oxopropanoyl reagents under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions . The reaction conditions often include temperatures ranging from 2-8°C and the use of solvents such as dichloromethane or ethanol to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl and ethoxy-oxopropanoyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) or other polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Mechanism of Action
The mechanism of action of Benzyl 3-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Benzyl 4-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate
- Benzyl 3-(3-methoxy-3-oxopropanoyl)piperidine-1-carboxylate
- Benzyl 3-(3-ethoxy-3-oxopropanoyl)pyrrolidine-1-carboxylate
Uniqueness
Benzyl 3-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
benzyl 3-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO5/c1-2-23-17(21)11-16(20)15-9-6-10-19(12-15)18(22)24-13-14-7-4-3-5-8-14/h3-5,7-8,15H,2,6,9-13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYACXTJMCLJTLN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1CCCN(C1)C(=O)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00610300 |
Source
|
Record name | Benzyl 3-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00610300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
672323-13-6 |
Source
|
Record name | Benzyl 3-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00610300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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